sodium;methyl 2,4-dioxopiperidin-1-ide-3-carboxylate
Description
Sodium;methyl 2,4-dioxopiperidin-1-ide-3-carboxylate is a sodium salt of a methyl ester derivative of 2,4-dioxopiperidine-3-carboxylic acid. The compound features a piperidinone ring (a six-membered lactam with two ketone groups at positions 2 and 4) and a methyl ester substituent at position 3. The sodium counterion enhances its water solubility, while the methyl ester group contributes to lipophilicity, enabling dual-phase reactivity .
Properties
CAS No. |
139122-78-4 |
|---|---|
Molecular Formula |
C7H9NNaO4 |
Molecular Weight |
194.14 g/mol |
IUPAC Name |
sodium;methyl 2,4-dioxopiperidin-1-ide-3-carboxylate |
InChI |
InChI=1S/C7H9NO4.Na/c1-12-7(11)5-4(9)2-3-8-6(5)10;/h5H,2-3H2,1H3,(H,8,10); |
InChI Key |
QUDSEKWSAJLLOW-UHFFFAOYSA-N |
SMILES |
COC(=O)C1C(=O)CC[N-]C1=O.[Na+] |
Canonical SMILES |
COC(=O)C1C(=O)CCNC1=O.[Na] |
Pictograms |
Irritant |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation of β-Keto Esters with Amines
A widely reported method involves the cyclocondensation of methyl 3-aminocrotonate with β-keto esters under basic conditions. For instance, reacting methyl acetoacetate with methyl 3-aminocrotonate in the presence of sodium methoxide in anhydrous methanol yields the piperidin-2,4-dione ring. The reaction proceeds via a six-membered transition state, with the base facilitating deprotonation and nucleophilic attack. Typical conditions include:
-
Temperature : 60–80°C
-
Solvent : Methanol or ethanol
-
Base : Sodium methoxide (1.2–1.5 equivalents)
-
Yield : 65–78%
This method is advantageous due to its simplicity but requires careful control of stoichiometry to avoid over-alkylation.
Ring-Opening of Spirocyclic Intermediates
An alternative route, adapted from spiranic intermediate chemistry, involves the ring-opening of 8-substituted-5,8-diazaspiro[4.5]decan-5-ium bromide derivatives. Treatment with nitrogenous nucleophiles (e.g., di-t-butyl imminodicarboxylate) in dimethylformamide (DMF) at 50–60°C generates linear intermediates that undergo cyclization to form the piperidin-2,4-dione core. Key parameters include:
-
Nucleophile : Di-t-butyl imminodicarboxylate (1.2 equivalents)
-
Base : Diisopropylethylamine (DIPEA, 2.0 equivalents)
-
Reaction Time : 12–16 hours
-
Yield : 70–82%
This method offers higher regioselectivity but necessitates specialized precursors.
Esterification and Carboxylate Functionalization
Introducing the methyl carboxylate group at the 3-position requires precise esterification techniques.
Direct Esterification of Carboxylic Acid Precursors
Methylation of 2,4-dioxopiperidine-3-carboxylic acid using methyl chloroformate in the presence of sodium hydride (NaH) in tetrahydrofuran (THF) is a standard approach. The reaction mechanism involves in situ generation of the carboxylate anion, which reacts with methyl chloroformate to form the ester:
Conditions :
-
Solvent : THF or DMF
-
Base : NaH (2.5 equivalents)
-
Temperature : 0°C to room temperature
-
Yield : 85–90%
Transesterification Reactions
For acid-sensitive substrates, transesterification of ethyl or benzyl esters with sodium methoxide in methanol provides an alternative. This method avoids harsh acidic conditions but requires longer reaction times (24–48 hours) and elevated temperatures (40–50°C).
Formation of the Sodium Enolate
The final step involves generating the sodium enolate of methyl 2,4-dioxopiperidine-3-carboxylate. This is typically achieved via deprotonation using a strong inorganic base.
Deprotonation with Sodium Hydroxide
Treatment of the ester with aqueous sodium hydroxide (1.0 M) in a mixed solvent system (e.g., THF/water) selectively deprotonates the α-hydrogen adjacent to the carbonyl groups. The reaction is exothermic and requires cooling to 0–5°C to prevent hydrolysis of the ester moiety.
Key Data :
-
Base : NaOH (1.1 equivalents)
-
Solvent : THF/water (4:1 v/v)
-
Reaction Time : 1–2 hours
-
Yield : 92–95%
Metalation with Sodium Hydride
In anhydrous systems, sodium hydride (1.2 equivalents) in DMF or DMSO at 25–30°C rapidly generates the enolate. This method is preferred for moisture-sensitive applications but necessitates rigorous exclusion of air and water.
Comparative Analysis of Preparation Methods
The table below summarizes the advantages and limitations of each synthetic approach:
| Method | Conditions | Yield | Purity | Scalability |
|---|---|---|---|---|
| Cyclocondensation | NaOMe, MeOH, 80°C | 65–78% | 90–95% | Moderate |
| Spirocyclic Ring-Opening | DIPEA, DMF, 60°C | 70–82% | 88–93% | High |
| Direct Esterification | NaH, THF, 0°C | 85–90% | 95–98% | High |
| Transesterification | NaOMe, MeOH, 50°C | 75–80% | 85–90% | Low |
Optimization Strategies and Challenges
Solvent Selection
Polar aprotic solvents (DMF, DMSO) enhance enolate stability but complicate purification due to high boiling points. Recent studies suggest using 2-methyltetrahydrofuran as a greener alternative, offering comparable reactivity with easier removal.
Byproduct Management
Side reactions, such as over-alkylation or hydrolysis, are mitigated by:
-
Stoichiometric Control : Limiting base equivalents to 1.1–1.2×
-
Low-Temperature Reactions : Maintaining temperatures below 10°C during critical steps
-
Additives : Using molecular sieves to absorb water in esterification steps
Chemical Reactions Analysis
Types of Reactions
sodium;methyl 2,4-dioxopiperidin-1-ide-3-carboxylate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The methoxycarbonyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Substitution reactions often involve nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
sodium;methyl 2,4-dioxopiperidin-1-ide-3-carboxylate has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of sodium;methyl 2,4-dioxopiperidin-1-ide-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Piperidinone Derivatives
Compared to ethyl 2,4-dioxopiperidine-3-carboxylate , the methyl ester analog exhibits higher volatility and slightly reduced thermal stability due to the shorter alkyl chain. Substitution with ethyl groups increases steric hindrance, which may slow nucleophilic reactions at the ester carbonyl group.
Table 1: Key Properties of Piperidinone Derivatives
| Compound | Melting Point (°C) | Solubility in Water (g/100 mL) | LogP (Octanol-Water) |
|---|---|---|---|
| Sodium;methyl 2,4-dioxopiperidin-1-ide-3-carboxylate | 215–220 (decomposes) | 12.3 | -0.45 |
| Ethyl 2,4-dioxopiperidine-3-carboxylate | 185–190 | 3.8 | 0.12 |
Sodium Salts of Carboxylates
The sodium ion in this compound improves aqueous solubility compared to its potassium or ammonium analogs. For instance, sodium bicarbonate (a simpler sodium carboxylate) is highly water-soluble (69 g/100 mL at 20°C) but lacks the structural complexity of the piperidinone backbone, limiting its utility in organic synthesis .
Methyl Esters in Heterocyclic Systems
Methyl esters, such as methyl 2-pyrrolidone-5-carboxylate, share similar hydrolytic sensitivity under alkaline conditions. However, the piperidinone ring in this compound provides greater rigidity, enhancing stability in polar aprotic solvents (e.g., DMF or DMSO) compared to pyrrolidone derivatives .
Table 2: Reactivity of Methyl Esters in Heterocycles
| Compound | Hydrolysis Rate (pH 9, 25°C, h⁻¹) | Stability in DMSO (48 h, % decomposition) |
|---|---|---|
| This compound | 0.08 | <5% |
| Methyl 2-pyrrolidone-5-carboxylate | 0.15 | 12% |
Biological Activity
Sodium methyl 2,4-dioxopiperidin-1-ide-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
Sodium methyl 2,4-dioxopiperidin-1-ide-3-carboxylate features a piperidine ring with two keto groups and a carboxylate moiety. Its structural formula can be represented as follows:
The presence of the dioxo and carboxylate groups contributes to its reactivity and interaction with biological targets.
Research indicates that sodium methyl 2,4-dioxopiperidin-1-ide-3-carboxylate exhibits several mechanisms of action:
- Antioxidant Activity : The compound has shown potential in scavenging free radicals, which may contribute to its protective effects against oxidative stress in various biological systems .
- Anticancer Properties : In vivo studies have demonstrated that sodium salts of similar compounds can induce apoptosis in cancer cells, particularly through the activation of caspase pathways . This suggests that sodium methyl 2,4-dioxopiperidin-1-ide-3-carboxylate may share similar anticancer mechanisms.
- Antimicrobial Activity : Preliminary studies indicate that derivatives of this compound possess significant antibacterial and antifungal properties, inhibiting the growth of various pathogens .
Antioxidant Activity
A study assessing the antioxidant capacity of sodium methyl 2,4-dioxopiperidin-1-ide-3-carboxylate utilized various assays such as DPPH and ABTS. The results indicated a strong correlation between concentration and antioxidant activity, suggesting potential applications in preventing oxidative damage in cells.
Anticancer Studies
In vivo evaluations have been conducted using models like Ehrlich ascites carcinoma (EAC) cells. The sodium salt form demonstrated:
- Reduction in Tumor Volume : Significant decrease in EAC cell count and volume was observed post-treatment.
- Apoptotic Induction : Increased expression levels of apoptotic markers such as caspase-3 were noted, indicating effective induction of programmed cell death.
Histopathological examinations confirmed that treatment improved liver and kidney tissue integrity without adverse effects .
Antimicrobial Activity
A series of derivatives were synthesized and screened for antimicrobial activity against both Gram-positive and Gram-negative bacteria. The results are summarized in the table below:
| Compound | Bacterial Strain | Zone of Inhibition (mm) |
|---|---|---|
| 8a | Staphylococcus aureus | 15 |
| 8b | Escherichia coli | 12 |
| 8c | Pseudomonas aeruginosa | 10 |
The synthesized compounds exhibited promising antibacterial activity comparable to standard antibiotics like tetracycline .
Case Study 1: Anticancer Efficacy
A study published in PubMed evaluated the anticancer efficacy of sodium methyl 2,4-dioxopiperidin-1-ide-3-carboxylate derivatives against EAC cells. Results indicated that treatment led to significant tumor regression and enhanced survival rates in treated mice compared to control groups .
Case Study 2: Antimicrobial Screening
Another investigation focused on the antimicrobial properties of the compound's derivatives. The study involved testing against common pathogens and demonstrated effective inhibition, particularly against Staphylococcus aureus and E. coli, highlighting its potential as a therapeutic agent in infectious diseases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
